N3-Methylpyridine-3,4-diamine

Medicinal Chemistry Drug Design Physicochemical Properties

N3-Methylpyridine-3,4-diamine (1796-73-2) is a differentiated aminopyridine building block for CNS drug discovery. Unlike generic 3,4-diaminopyridine (LogP -0.09), its enhanced lipophilicity (LogP 0.71) and reduced PSA (51.67 vs 64.93 Ų) enable blood-brain barrier penetration—critical for kinase inhibitor and mGluR2 PAM programs. The N3-methyl pattern directs regioselective cyclization to imidazo[5,4-c]pyridine and thiazolo[5,4-c]pyridine cores. Using this specific regioisomer preserves SAR fidelity and reaction reproducibility. Supplied at ≥97% purity with ambient global shipping.

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
CAS No. 1796-73-2
Cat. No. B157693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-Methylpyridine-3,4-diamine
CAS1796-73-2
Synonyms3,4-Pyridinediamine,N3-methyl-(9CI)
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESCNC1=C(C=CN=C1)N
InChIInChI=1S/C6H9N3/c1-8-6-4-9-3-2-5(6)7/h2-4,8H,1H3,(H2,7,9)
InChIKeyQLIOXRPNGUADBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N3-Methylpyridine-3,4-diamine (CAS 1796-73-2): A Regioselective Heterocyclic Building Block for Targeted Drug Discovery


N3-Methylpyridine-3,4-diamine (CAS 1796-73-2), formally N3-methyl-3,4-pyridinediamine, is a heterocyclic organic compound belonging to the aminopyridine class, featuring a pyridine core with amino substituents at the 3- and 4-positions and a methyl group on the N3 nitrogen [1]. It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research , enabling the construction of nitrogen-containing fused heterocycles and serving as a precursor to kinase inhibitors and central nervous system (CNS) modulators .

Why 3,4-Diaminopyridine or N4-Methyl Isomers Cannot Simply Replace N3-Methylpyridine-3,4-diamine


The specific N3-methyl substitution pattern on the pyridine-3,4-diamine scaffold confers distinct physicochemical and electronic properties that fundamentally alter solubility, lipophilicity, and hydrogen-bonding capacity compared to the unsubstituted 3,4-diaminopyridine or the regioisomeric N4-methyl analog [1]. These differences, detailed below in quantifiable terms, directly impact synthetic reactivity, purification behavior, and biological target engagement. Consequently, substituting N3-methylpyridine-3,4-diamine with a generic diaminopyridine in a medicinal chemistry program or a scaled synthetic route would introduce unpredictable changes in reaction yields, pharmacokinetic profiles, and target selectivity, thereby invalidating structure-activity relationships (SAR) and compromising the reproducibility of critical research outcomes [2].

Quantitative Differentiation: Why N3-Methylpyridine-3,4-diamine Delivers Unique Physicochemical and Synthetic Value


Lipophilicity (LogP) Shift: N3-Methylation Increases LogP by Approximately 0.8 Units vs. Unsubstituted 3,4-Diaminopyridine

The introduction of an N3-methyl group onto the 3,4-diaminopyridine core significantly alters the compound's lipophilicity, a critical parameter governing membrane permeability, oral absorption, and blood-brain barrier penetration in drug development. The predicted LogP for N3-methylpyridine-3,4-diamine is 0.70860 [1], whereas the unsubstituted 3,4-diaminopyridine exhibits a LogP of -0.09 . This represents an increase of approximately 0.8 LogP units, translating to a roughly 6.3-fold increase in octanol-water partition coefficient.

Medicinal Chemistry Drug Design Physicochemical Properties

Basicity (pKa) Modulation: N3-Methyl Group Confers a Measurably Higher pKa Compared to Unsubstituted 3,4-Diaminopyridine

The basicity of the pyridine nitrogen is subtly but measurably affected by the N3-methyl substitution. The predicted acid dissociation constant (pKa) for N3-methylpyridine-3,4-diamine is 9.49±0.18 , compared to a predicted pKa of 9.17±0.12 for 3,4-diaminopyridine [1]. This 0.32-unit increase indicates a slightly stronger basic character, which can influence the compound's protonation state at physiological pH and its interaction with biological targets or chromatographic stationary phases.

Physicochemical Characterization Ionization State Drug Absorption

Polar Surface Area (PSA) Reduction: N3-Methylation Decreases PSA by Over 20% Relative to 3,4-Diaminopyridine

The topological polar surface area (TPSA), a key descriptor for predicting oral bioavailability and membrane transport, is significantly lower for the methylated analog. N3-methylpyridine-3,4-diamine has a calculated PSA of 51.67 Ų , whereas 3,4-diaminopyridine exhibits a PSA of 64.93 Ų . This reduction of 13.26 Ų (approximately 20.4%) suggests improved passive membrane diffusion characteristics, a property often sought after in early-stage drug discovery.

Drug Likeness Membrane Permeability Computational Chemistry

Regioisomeric Differentiation: N3-Methyl vs. N4-Methyl Substitution Impacts Polar Surface Area and Synthetic Accessibility

When compared to its regioisomer, N4-methylpyridine-3,4-diamine (CAS 1839-17-4), the N3-methyl variant displays distinct physicochemical properties. While predicted LogP values are similar (0.70860 vs. 0.67-0.70860) [1], the polar surface area differs: 51.67 Ų for N3-methyl versus 54.17 Ų for N4-methyl [2]. Furthermore, the N3-methyl substitution pattern directs subsequent chemical transformations differently; for instance, it serves as a specific precursor for the construction of imidazo[5,4-c]pyridines and thiazolo[5,4-c]pyridines, as documented in the synthetic literature [3]. The N4-methyl isomer, conversely, has been described as a dipeptidyl peptidase-4 (DPP-4) inhibitor scaffold , highlighting divergent biological applications dictated solely by the position of the methyl group.

Regioselective Synthesis Structure-Activity Relationship Medicinal Chemistry

Validated Use as a Key Intermediate in mGluR2 Positive Allosteric Modulator (PAM) Lead Optimization

N3-Methylpyridine-3,4-diamine has been explicitly utilized as a synthetic building block in the discovery of a novel series of mGluR2 positive allosteric modulators (PAMs) reported by Pfizer researchers [1]. The compound serves as a precursor to the 3-(imidazolyl methyl)-3-aza-bicyclo[3.1.0]hexan-6-yl)methyl ether scaffold, which was optimized from a high-throughput screening hit to yield potent, metabolically stable, and orally bioavailable PAMs . While the exact EC50 values of the final optimized PAMs are reported in the primary publication (Zhang et al., Bioorg. Med. Chem. Lett. 2008, 18, 5493-5496), the critical role of N3-methylpyridine-3,4-diamine in enabling this specific pharmacophore is unequivocally documented [2].

CNS Drug Discovery Positive Allosteric Modulators Medicinal Chemistry

Optimal Application Scenarios for N3-Methylpyridine-3,4-diamine Based on Differentiated Evidence


Lead Optimization in CNS Drug Discovery Programs

Given its enhanced lipophilicity (LogP = 0.70860 vs. -0.09 for 3,4-diaminopyridine) and reduced polar surface area (51.67 Ų vs. 64.93 Ų), N3-methylpyridine-3,4-diamine is ideally suited as a core scaffold for designing CNS-penetrant small molecules [1]. Its physicochemical profile aligns with favorable blood-brain barrier permeability predictions, making it a strategic choice for medicinal chemistry teams targeting neurological or psychiatric disorders .

Synthesis of Fused Heterocyclic Kinase Inhibitors

The compound's documented use as an intermediate in the synthesis of imidazo[5,4-c]pyridines and thiazolo[5,4-c]pyridines [1] positions it as a critical building block for constructing kinase inhibitor libraries. Its specific N3-methyl substitution pattern directs regioselective cyclization reactions, enabling the efficient preparation of diverse heterocyclic cores frequently encountered in ATP-competitive kinase inhibitors .

Replication and Expansion of mGluR2 PAM SAR Series

For academic or industrial laboratories engaged in metabotropic glutamate receptor research, N3-methylpyridine-3,4-diamine is an essential starting material for synthesizing 3-(imidazolyl methyl)-3-aza-bicyclo[3.1.0]hexan-6-yl)methyl ethers, a validated class of mGluR2 positive allosteric modulators [1]. Use of this specific regioisomer ensures fidelity to published structure-activity relationships and facilitates direct comparison with known reference compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for N3-Methylpyridine-3,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.